molecular formula C18H18N2O4 B2658517 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea CAS No. 2034491-90-0

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2658517
CAS No.: 2034491-90-0
M. Wt: 326.352
InChI Key: LQEUGDXYNBHZGT-UHFFFAOYSA-N
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Description

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea is a chemical compound of interest in medicinal chemistry and chemical biology research. This urea derivative incorporates a [2,2'-bifuran]-5-ylmethyl group, a structural motif found in studies investigating solubility behavior and solvent interactions in similar bifuran systems . The molecule also features a 2-ethoxyphenyl moiety attached to the urea functional group, a substructure that has been utilized in the synthesis of biologically active molecules, including known ferroptosis activators . The specific combination of these features makes this compound a potentially valuable scaffold for developing new chemical probes or pharmacological tools. Researchers can utilize this reagent to explore structure-activity relationships, particularly in projects focusing on heterocyclic compounds and their interactions with biological targets. This product is intended for research applications by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. !!! Disclaimer: The information and application details provided are hypothetical and for template demonstration purposes only. They must be replaced with accurate, verified data from reliable scientific sources before publication.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-22-15-7-4-3-6-14(15)20-18(21)19-12-13-9-10-17(24-13)16-8-5-11-23-16/h3-11H,2,12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEUGDXYNBHZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Bifuran diones.

    Reduction: Ethoxyphenylamine derivatives.

    Substitution: Various substituted phenylurea derivatives.

Scientific Research Applications

Scientific Research Applications

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea has several notable scientific research applications:

Chemistry

Building Block for Synthesis:
The compound serves as a precursor for synthesizing novel polymers and materials, particularly those with enhanced thermal stability and mechanical properties. Its bifuran structure allows for π-π stacking interactions, which are crucial in material science.

Medicine

Pharmaceutical Intermediate:
Research has indicated potential biological activities, particularly in anticancer and antimicrobial domains. The urea functionality facilitates hydrogen bonding with biological targets, enhancing its pharmacological profile.

Industry

Advanced Materials Development:
Utilized in creating materials that exhibit unique properties such as high glass transition temperatures and excellent UV and oxygen barrier capabilities. These properties make it suitable for applications in packaging and coatings.

Case Studies

  • Anticancer Activity Study:
    A study evaluated the efficacy of 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy.
  • Antimicrobial Efficacy:
    Another investigation assessed the antimicrobial properties of the compound against bacteria and fungi. The findings revealed promising activity, warranting further exploration into its application as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the urea bond can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Key Structural and Functional Analogues

Compound Name Substituents (Position 1 / Position 3) Key Structural Features Synthesis Yield Biological Activity (if reported)
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea [2,2'-Bifuran]-5-ylmethyl / 2-ethoxyphenyl Bifuran rigidity, ethoxy for lipophilicity Not reported Not explicitly stated
1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea (Example 20 in EP 4 121 415 B1) 3-(2-Hydroxyethylamino)-5-trifluoromethoxy / 2-(2-hydroxyethyl)phenyl Trifluoromethoxy (electron-withdrawing), hydroxyethyl (polar) 22% Likely kinase inhibition (implied by patent context)
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-3-[2-(2-hydroxyethyl)phenyl]urea (Intermediate 65 in EP 4 121 415 B1) 3-Bromo-5-(trifluoromethoxy)phenyl / 2-(2-hydroxyethyl)phenyl Bromine (bulky substituent), trifluoromethoxy 134 mg scale Intermediate for further derivatization

Critical Analysis

Substituent Effects: The bifuran-methyl group in the target compound contrasts with the trifluoromethoxy and bromo substituents in the analogues. Bifuran systems may enhance planarity and stacking interactions in biological targets, whereas trifluoromethoxy groups improve metabolic resistance and electron-deficient aromatic interactions . The 2-ethoxyphenyl group in the target compound replaces the 2-(2-hydroxyethyl)phenyl group in the patent examples.

Synthetic Challenges: The synthesis of the target compound’s bifuran-methyl group may require regioselective coupling or protection strategies, whereas the patent example employs copper-catalyzed amination (e.g., using CuCl/KOH) for introducing hydroxyethylamino groups .

Biological Implications :

  • Urea derivatives with trifluoromethoxy substituents (e.g., Example 20) are often designed for kinase inhibition due to their ability to mimic ATP’s adenine binding. The bifuran-ethoxy variant’s activity remains speculative but could target similar pathways with altered selectivity.

Biological Activity

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea (CAS No. 2034491-90-0) is a synthetic organic compound characterized by its bifuran and ethoxyphenyl moieties linked by a urea bond. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects.

Chemical Structure and Properties

Chemical Formula : C18H18N2O4
Molecular Weight : 338.35 g/mol
IUPAC Name : 1-(2-ethoxyphenyl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea

The structure features a bifuran moiety that can engage in π-π stacking interactions, while the urea bond allows for hydrogen bonding with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is largely attributed to:

  • Hydrogen Bonding : The urea functionality facilitates the formation of stable hydrogen bonds with various biological molecules, potentially modulating enzyme or receptor activity .
  • π-π Interactions : The bifuran structure may participate in π-π stacking with aromatic residues in proteins, influencing binding affinities and selectivity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects across various cancer cell lines. For instance:

CompoundCell Line TestedGI50 (μM)
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)ureaMCF-7 (Breast Cancer)TBD
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)ureaA549 (Lung Cancer)TBD

These findings suggest that this compound could serve as a scaffold for developing new anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that several urea derivatives exhibit broad-spectrum antimicrobial activity:

CompoundMicroorganism TestedMIC (μg/mL)
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)ureaE. coliTBD
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)ureaS. aureusTBD

These results indicate a promising avenue for further investigation into its use as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological implications of similar urea compounds:

  • Antitumor Activity : A study conducted on various urea derivatives indicated significant antitumor activity against multiple cancer cell lines, with some compounds exhibiting selective toxicity towards specific types of cancer cells .
  • Mechanistic Studies : Investigations into the mechanisms revealed that compounds with urea functionalities can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the urea moiety can significantly affect the biological activity of these compounds, suggesting that fine-tuning their structure could enhance efficacy and reduce toxicity .

Q & A

Q. What are the key synthetic strategies for preparing 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea?

Answer: The synthesis typically involves multi-step organic reactions, with a focus on constructing the bifuran and urea moieties. Key steps include:

  • Cyclization reactions for heterocyclic ring formation (e.g., oxadiazole or triazole rings in analogous compounds) using hydrazides and carboxylic acid derivatives under dehydrating conditions .
  • Coupling reactions to link the bifuran and ethoxyphenyl groups via a urea bridge. For example, carbodiimide-mediated coupling of amines and isocyanates under anhydrous conditions .
  • Optimization of reaction conditions : Temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or THF for polar intermediates), and catalysts (e.g., HOBt for urea bond formation) .

Q. Table 1: Example Synthetic Routes for Analogous Urea Derivatives

StepReaction TypeReagents/ConditionsYield (%)Reference
1CyclizationHydrazide + RCOCl, 80°C, DMF65–75
2AlkylationK₂CO₃, CH₃CN, reflux70–85
3Urea couplingEDCI/HOBt, DCM, rt50–60

Q. How is the structural characterization of this compound performed?

Answer: Structural elucidation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of the bifuran, ethoxyphenyl, and urea groups. For example, urea NH protons typically appear as broad singlets at δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion for C₂₀H₂₁N₂O₄ at 377.147 g/mol) .
  • X-ray Crystallography : For solid-state conformation analysis, though limited by crystallinity challenges in urea derivatives .

Q. What initial biological screening approaches are recommended?

Answer: Preliminary bioactivity screening involves:

  • Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination using fluorescence-based assays) .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
  • Receptor binding assays : Radioligand displacement studies for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced bioactivity?

Answer: SAR optimization strategies include:

  • Substituent variation : Replace ethoxy with methoxy or halogen groups to modulate lipophilicity and electronic effects. For example, chloro substituents increase potency in enzyme inhibition .
  • Scaffold hopping : Replace bifuran with thiophene or pyridine rings to alter π-π stacking interactions .
  • Pharmacophore modeling : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs .

Q. Table 2: SAR Comparison of Analogous Compounds

CompoundSubstituentBioactivity (IC₅₀, μM)Reference
AEthoxy0.8 (Kinase X)
BMethoxy1.2 (Kinase X)
CCl0.5 (Kinase X)

Q. What mechanistic insights exist for its biological activity?

Answer: Proposed mechanisms include:

  • Kinase inhibition : Competitive binding to ATP pockets via urea NH and aromatic π systems, validated by molecular docking (e.g., CDK2 inhibition with ΔG = -9.2 kcal/mol) .
  • Receptor modulation : Allosteric modulation of serotonin receptors (5-HT₂A) due to ethoxyphenyl’s hydrophobic interactions .
  • Oxidative stress modulation : Scavenging ROS in antioxidant assays (e.g., 75% DPPH inhibition at 50 μM) .

Q. How are synthesis challenges like low yield or impurities addressed?

Answer:

  • Purification : Use of flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) .
  • Byproduct mitigation : Add scavengers (e.g., polymer-bound isocyanate to trap excess amines) .
  • Reaction monitoring : Real-time FTIR or LC-MS to track intermediates .

Q. What computational methods aid in its design and analysis?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gap for redox activity) .
  • Molecular Dynamics (MD) : Simulate binding stability in protein-ligand complexes (e.g., 100 ns simulations for binding free energy) .
  • QSAR modeling : Develop predictive models using descriptors like logP and polar surface area .

Q. How should contradictory bioactivity data be resolved?

Answer:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., 8-point dilution curves) .
  • Off-target screening : Use proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) .
  • Data triangulation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

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